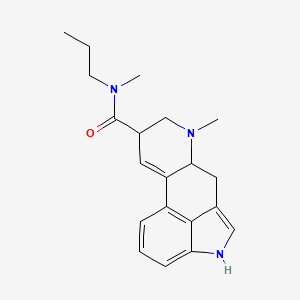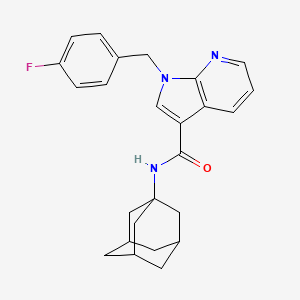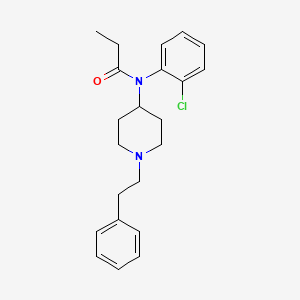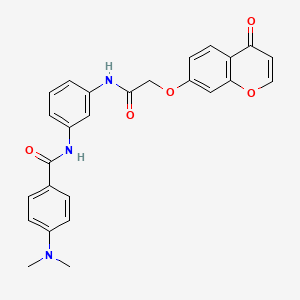
MMK1 (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de MMK1 (sel de trifluoroacétate) implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode utilise généralement un acide aminé lié à une résine comme matériau de départ, auquel des acides aminés successifs sont ajoutés de manière progressive. Les réactions de couplage sont facilitées par des agents d'activation tels que les carbodiimides ou les sels d'uroniums. Une fois la chaîne peptidique complètement assemblée, elle est clivée de la résine à l'aide d'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs des chaînes latérales .
Méthodes de production industrielle
Dans les environnements industriels, la production de MMK1 (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification du produit final est généralement réalisée par chromatographie liquide haute performance (HPLC), garantissant un degré de pureté élevé .
Analyse Des Réactions Chimiques
Types de réactions
MMK1 (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. La synthèse implique la formation de liaisons amides entre les acides aminés, tandis que le clivage de la résine implique la rupture de ces liaisons à l'aide d'acide trifluoroacétique .
Réactifs et conditions communs
Réactifs de couplage : Carbodiimides (par exemple, DCC), sels d'uroniums (par exemple, HBTU)
Réactifs de clivage : Acide trifluoroacétique (TFA)
Solvants : Diméthylformamide (DMF), méthanol
Principaux produits
Le principal produit de la synthèse est le peptide MMK1, qui est obtenu sous forme de sel de trifluoroacétate. La pureté du produit est généralement supérieure à 98% .
Applications de la recherche scientifique
MMK1 (sel de trifluoroacétate) a un large éventail d'applications dans la recherche scientifique :
Immunologie et inflammation : Il est utilisé pour étudier le rôle du FPR2 dans les réponses immunitaires et l'inflammation.
Neurosciences : Il a été utilisé dans la recherche sur les neurosciences comportementales, en particulier dans des études liées à l'anxiété.
Biologie cellulaire : MMK1 est utilisé pour étudier la chimiotaxie et la signalisation calcique dans divers types de cellules.
Pharmacologie : Il sert de composé outil pour étudier les propriétés pharmacologiques des agonistes du FPR2.
Mécanisme d'action
MMK1 (sel de trifluoroacétate) exerce ses effets en se liant au récepteur 2 des peptides formylés (FPR2) à la surface des cellules cibles. Cette liaison induit un changement conformationnel dans le récepteur, conduisant à l'activation de voies de signalisation intracellulaires. L'une des principales voies implique la mobilisation d'ions calcium, qui joue un rôle crucial dans divers processus cellulaires tels que la chimiotaxie et la production de cytokines .
Applications De Recherche Scientifique
MMK1 (trifluoroacetate salt) has a wide range of applications in scientific research:
Immunology and Inflammation: It is used to study the role of FPR2 in immune responses and inflammation.
Neuroscience: It has been employed in research on behavioral neuroscience, particularly in studies related to anxiety.
Cell Biology: MMK1 is used to investigate chemotaxis and calcium signaling in various cell types.
Pharmacology: It serves as a tool compound for studying the pharmacological properties of FPR2 agonists.
Mécanisme D'action
MMK1 (trifluoroacetate salt) exerts its effects by binding to formyl peptide receptor 2 (FPR2) on the surface of target cells. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the key pathways involves the mobilization of calcium ions, which plays a crucial role in various cellular processes such as chemotaxis and cytokine production .
Comparaison Avec Des Composés Similaires
Composés similaires
Humanine trifluoroacétate : Un autre peptide qui agit sur le FPR2 et a des activités biologiques similaires.
ATI-2341 sel de trifluoroacétate : Un agoniste sélectif du FPR2 avec de puissantes propriétés chimiotactiques.
Gap26 trifluoroacétate : Un peptide avec des caractéristiques structurelles et des activités biologiques similaires.
Unicité
MMK1 (sel de trifluoroacétate) est unique en raison de sa forte spécificité et de sa puissance en tant qu'agoniste du FPR2. Il induit un flux de calcium à des concentrations très faibles (CE50 < 2 nM), ce qui en fait un outil précieux pour étudier les voies de signalisation médiées par le FPR2 .
Propriétés
Formule moléculaire |
C77H124F3N19O20S |
|---|---|
Poids moléculaire |
1725.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C75H123N19O18S.C2HF3O2/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11;3-2(4,5)1(6)7/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-;/m0./s1 |
Clé InChI |
XMPDJANNBKROKT-OTJWSKLVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


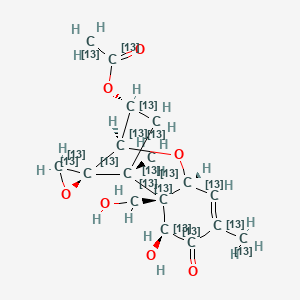
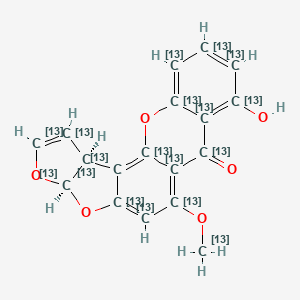

![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)
![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)
![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)
![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)
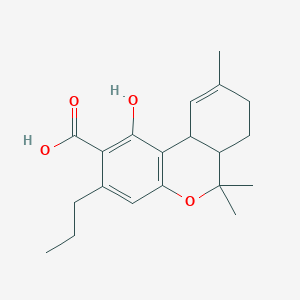
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
